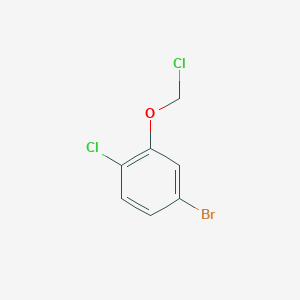
4-Bromo-1-chloro-2-(chloromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-chloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a chloromethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(chloromethoxy)benzene typically involves the chloromethylation of 4-bromo-1-chlorobenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
4-Bromo-1-chloro-2-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include benzoquinones and other oxidized aromatic compounds.
Reduction: Products include dehalogenated benzene derivatives.
科学研究应用
4-Bromo-1-chloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1-chloro-2-(chloromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-Bromo-2-chloro-1-methoxybenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
4-Bromo-1-chloro-2-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group, which imparts distinct reactivity patterns compared to other halogenated benzene derivatives. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
生物活性
4-Bromo-1-chloro-2-(chloromethoxy)benzene is a halogenated aromatic compound with notable biological activities. Its structure, characterized by multiple halogen substituents on a benzene ring, contributes to its reactivity and potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and comparative analysis with similar compounds.
- Molecular Formula : C7H5BrCl2
- Molecular Weight : 239.92 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 274.5 °C
This compound acts primarily as a benzylic halide , allowing it to undergo nucleophilic substitution reactions. This property makes it relevant in various biochemical pathways, particularly in the synthesis of biologically active compounds. For instance, it has been shown to contribute to the development of CCR5 antagonists, which are significant in treating HIV infections.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antiviral Activity : It has been utilized in synthesizing compounds that inhibit HIV by targeting the CCR5 receptor.
- Toxicity : The compound is associated with severe skin burns and respiratory irritation upon exposure, highlighting its potential hazards in laboratory and industrial settings.
Toxicological Profile
The toxicity data for this compound indicates acute effects primarily related to skin and respiratory systems. Long-term exposure studies have not shown chronic effects; however, precautionary measures are recommended due to its irritant properties .
| Toxicity Endpoint | Classification |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Severe |
| Respiratory Sensitization | Moderate |
| Eye Irritation | Severe |
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-1-bromobenzene | C6H4BrCl | Simpler reactivity without chloromethyl group |
| 4-Bromo-2-chlorotoluene | C7H6BrCl | Contains a methyl group affecting reactivity |
| 1-Bromo-4-chlorobenzene | C6H4BrCl | Different substitution pattern |
| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Additional methyl group alters reactivity |
The presence of both bromine and chlorine atoms along with the chloromethyl group in this compound significantly influences its chemical behavior and biological applications compared to these similar compounds .
Case Studies
Research has highlighted several case studies where this compound was pivotal:
- Synthesis of CCR5 Antagonists : A study demonstrated that derivatives of this compound could effectively block CCR5, showcasing its potential in antiviral therapies.
- Environmental Impact Assessments : Studies on halogenated compounds have indicated that while this compound exhibits useful biological properties, it also poses risks to aquatic ecosystems due to its toxicity profile .
属性
分子式 |
C7H5BrCl2O |
|---|---|
分子量 |
255.92 g/mol |
IUPAC 名称 |
4-bromo-1-chloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
InChI 键 |
XJIDDNLUSABYNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)OCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















